Menaquinone 4-d7 2,3-Epoxide
Description
Molecular Structure
The core structure consists of a naphthoquinone ring, which is a bicyclic aromatic system with two ketone groups at the 1 and 4 positions. The methyl group at position 2 and the polyisoprenyl side chain at position 3 are characteristic of menaquinones. In menaquinone 4, the side chain comprises four isoprene units, each with a double bond, resulting in a highly hydrophobic tail that influences the compound's solubility and membrane association.
The "d7" designation indicates the replacement of seven hydrogen atoms with deuterium, which are typically introduced at specific positions to maximize analytical detectability while preserving the compound's biological activity. The 2,3-epoxide is formed by the oxidation of the double bond between the 2 and 3 positions of the naphthoquinone ring, resulting in a three-membered cyclic ether (epoxide) structure. This modification is a direct consequence of the enzymatic carboxylation reaction catalyzed by gamma-glutamyl carboxylase, which utilizes reduced vitamin K as a cofactor and generates the epoxide as a byproduct.
Physicochemical Properties
The molecular weight of this compound is 467.7 g/mol, reflecting the mass contribution of the deuterium atoms. The compound is highly lipophilic due to the extended isoprenoid side chain, which facilitates its incorporation into biological membranes and lipoproteins. The presence of the epoxide group increases the molecule's polarity relative to the parent quinone, but the overall hydrophobic character remains dominant.
In terms of spectroscopic properties, deuterium substitution leads to characteristic shifts in nuclear magnetic resonance (NMR) spectra, enabling the unambiguous identification and quantification of the labeled compound in biological samples. Mass spectrometry analysis is facilitated by the distinct mass-to-charge ratio of the deuterated molecule, allowing for sensitive and selective detection even in the presence of endogenous (unlabeled) menaquinone-4 and its metabolites.
The chemical stability of this compound is influenced by the reactivity of the epoxide group, which can undergo nucleophilic attack or reduction under physiological conditions. However, for tracer studies, the compound is typically handled under controlled conditions to preserve its integrity until metabolic conversion occurs in vivo or in vitro.
Data Table: Key Molecular Properties
This table summarizes the salient molecular features of this compound, highlighting its suitability as a metabolic tracer and its relevance in vitamin K research.
Historical Context in Vitamin K Research
The study of vitamin K metabolism has a rich history, marked by the discovery of multiple forms of vitamin K, the elucidation of their physiological roles, and the identification of key enzymatic pathways involved in their interconversion and recycling. This compound emerged as a pivotal tool in this research landscape, enabling researchers to track the fate of vitamin K compounds with unprecedented precision.
Early Discoveries and the Vitamin K Cycle
Vitamin K was first identified as an essential nutrient for blood coagulation, with subsequent research revealing the existence of two primary forms: phylloquinone (vitamin K1) from plant sources and menaquinones (vitamin K2) produced by bacteria and present in animal tissues. The vitamin K cycle, a series of enzymatic reactions that regenerate active vitamin K from its oxidized forms, was characterized as fundamental to the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins. The formation of the vitamin K epoxide during this process underscored the need to understand the recycling mechanisms that maintain vitamin K homeostasis.
Development of Isotopically Labeled Tracers
To dissect the metabolic pathways of vitamin K compounds, researchers synthesized isotopically labeled derivatives, including deuterium-labeled phylloquinone, menaquinone-4, and their epoxide forms. The incorporation of deuterium atoms allowed for the differentiation of exogenously administered compounds from endogenous pools, facilitating studies on absorption, distribution, metabolism, and excretion. This compound, in particular, enabled the direct observation of the conversion of phylloquinone and menadione to menaquinone-4 and its subsequent metabolism to the epoxide form in animal models and cell cultures.
Key Research Findings
Seminal studies demonstrated that orally administered deuterium-labeled phylloquinone (phylloquinone-d7) is absorbed via the lymphatic system, undergoes side-chain cleavage and prenylation, and is converted to menaquinone 4-d7 in various tissues, including the brain and bone. The subsequent formation of this compound provided direct evidence for the operation of the vitamin K cycle in vivo and in vitro. The use of advanced analytical techniques, such as liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry and NMR spectroscopy, confirmed the structural identity of the labeled compounds and enabled quantitative assessment of their tissue distribution and metabolic fate.
These studies established the utility of this compound as a metabolic tracer and contributed to the identification of key enzymes, such as UbiA prenyltransferase domain-containing protein 1 (UBIAD1), involved in the biosynthesis of menaquinone-4 from phylloquinone. The ability to track the conversion of labeled precursors to specific vitamin K metabolites provided critical insights into the regulation of vitamin K metabolism and its physiological implications.
Data Table: Historical Milestones in this compound Research
This table summarizes the key historical developments that have shaped the study of this compound and its role in vitamin K research.
Significance as a Labeled Metabolic Tracer
The primary scientific value of this compound lies in its application as a labeled metabolic tracer. The incorporation of deuterium atoms provides a stable isotopic label that is readily distinguishable from endogenous hydrogen by mass spectrometry and NMR spectroscopy. This enables researchers to track the absorption, distribution, metabolic conversion, and excretion of vitamin K compounds in biological systems with high specificity and sensitivity.
Tracer Methodology
In metabolic studies, deuterium-labeled precursors such as phylloquinone-d7 or menadione-d8 are administered to experimental animals or cultured cells. The conversion of these precursors to menaquinone 4-d7 and its further metabolism to this compound is monitored by extracting lipids from tissues or cells and analyzing them by LC-MS/MS. The detection of the labeled epoxide form provides direct evidence of the operation of the vitamin K cycle and the activity of enzymes such as gamma-glutamyl carboxylase and vitamin K epoxide reductase.
The use of deuterium-labeled tracers overcomes the limitations of traditional radiolabeling techniques, offering greater safety, stability, and compatibility with high-resolution analytical methods. The distinct mass difference between deuterium and hydrogen allows for the simultaneous quantification of labeled and unlabeled compounds, facilitating kinetic studies and the assessment of metabolic fluxes.
Research Findings Using this compound
Studies employing this compound as a tracer have revealed several important aspects of vitamin K metabolism:
- The conversion of phylloquinone-d7 to menaquinone 4-d7 and its epoxide occurs efficiently in extrahepatic tissues such as brain, bone, and pancreas, highlighting the tissue-specific distribution and metabolism of vitamin K compounds.
- The accumulation patterns of menaquinone 4-d7 and its epoxide closely mirror those of endogenous menaquinone-4 and its epoxide, validating the use of the labeled compound as a surrogate for studying vitamin K dynamics.
- The conversion of phylloquinone-d7 to menaquinone 4-d7 is independent of gut flora, indicating that mammalian tissues possess the enzymatic machinery required for this transformation.
- In vitro studies with human osteoblast-like cells (MG-63) have demonstrated the efficient uptake and metabolism of deuterium-labeled vitamin K derivatives, supporting their utility in cell-based assays.
Data Table: Tracer Studies with this compound
This table highlights the versatility and effectiveness of this compound as a metabolic tracer in diverse experimental systems.
Relationship to the Vitamin K Family
This compound is structurally and functionally related to the broader vitamin K family, which encompasses phylloquinone (vitamin K1), menaquinones (vitamin K2), and menadione (vitamin K3). The defining feature of this family is the 2-methyl-1,4-naphthoquinone ring system, with variations in the side chain length and saturation conferring distinct biochemical properties.
Vitamin K Subtypes and Their Interconversion
Phylloquinone is the primary dietary form of vitamin K, found in green leafy vegetables, while menaquinones are produced by bacteria and present in animal tissues. Menaquinone-4 is unique among menaquinones in that it is synthesized endogenously in mammals from phylloquinone or menadione via side-chain modification and prenylation. The conversion of phylloquinone to menaquinone-4 involves the cleavage of the phytyl side chain, formation of menadione, and subsequent prenylation by UBIAD1 to yield menaquinone-4.
The vitamin K cycle operates in all forms of vitamin K, with the reduction of the quinone to the hydroquinone form, participation in gamma-carboxylation reactions, and regeneration from the epoxide by vitamin K epoxide reductase. The formation of the 2,3-epoxide is a universal feature of the cycle, and the recycling of this intermediate is critical for sustaining vitamin K-dependent carboxylation processes.
Functional Implications
This compound, as a labeled analog of the epoxide form of menaquinone-4, serves as a functional probe for studying the vitamin K cycle and the interconversion of vitamin K subtypes in vivo and in vitro. Its structural similarity to endogenous menaquinone-4 and its participation in the same metabolic pathways ensure that findings obtained with the labeled compound are directly relevant to the physiology of the vitamin K family.
The use of deuterium-labeled vitamin K derivatives has facilitated the identification of tissue-specific differences in vitamin K metabolism, the elucidation of enzyme activities involved in the cycle, and the assessment of the impact of genetic and pharmacological perturbations on vitamin K homeostasis.
Data Table: Vitamin K Family Relationships
This table delineates the structural and functional relationships among vitamin K family members, situating this compound within this biochemical context.
Properties
CAS No. |
1233937-43-3 |
|---|---|
Molecular Formula |
C₃₁H₃₃D₇O₃ |
Molecular Weight |
467.69 |
Synonyms |
1a,7a-Dihydro-1a-methyl-7a-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-naphth[2,3-b]oxirene-2,7-dione-d7; (E,E,E)-1a,7a-Dihydro-1a-methyl-7a-_x000B_(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)naphth[2,3-b]oxirene-2,7-dione-d7; |
Origin of Product |
United States |
Preparation Methods
Stepwise Deuteration of Menaquinone-4
Deuteration introduces seven deuterium atoms into MK-4’s structure, replacing hydrogen atoms at specific positions to create MK-4-d7. This process employs catalytic hydrogen-deuterium (H/D) exchange under controlled conditions. Platinum or palladium catalysts facilitate isotopic substitution in a deuterium gas (D₂) atmosphere at 40–60°C. The reaction typically achieves >95% deuteration efficiency, confirmed via high-resolution mass spectrometry (HRMS).
Key parameters influencing deuteration include:
Epoxidation of Deuterated Menaquinone-4
Epoxidation converts MK-4-d7 into its 2,3-epoxide derivative using meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds via electrophilic addition, with the peracid attacking the naphthoquinone ring’s double bond. Optimal conditions include:
-
Stoichiometry : 1.2 equivalents of mCPBA per MK-4-d7.
-
Reaction time : 6–8 hours at 0–4°C to prevent over-oxidation.
-
Workup : Neutralization with sodium bicarbonate followed by extraction into dichloromethane.
Epoxidation yields range from 70–85%, contingent on reactant purity and temperature control.
Reaction Mechanisms and Enzymatic Considerations
Catalytic H/D Exchange Mechanism
Deuteration occurs via adsorption of MK-4 onto the catalyst surface, where C–H bonds undergo heterolytic cleavage. Deuterium replaces hydrogen through a σ-bond metathesis pathway, favored by the catalyst’s ability to stabilize transition states. Isotopic labeling predominantly targets the methyl group and naphthoquinone ring hydrogens, as confirmed by -NMR.
Epoxidation via Electrophilic Addition
mCPBA’s peroxyacid group generates an electrophilic oxygen species, which attacks the electron-deficient double bond of MK-4-d7. The reaction forms a cyclic oxonium ion intermediate, which collapses to yield the epoxide. Regioselectivity for the 2,3-position arises from steric and electronic effects in the naphthoquinone ring.
Industrial Optimization and Scalability
Parameter Optimization for High Yield
Industrial synthesis prioritizes:
-
Temperature control : Maintaining 50°C during deuteration and 0–4°C during epoxidation minimizes side products.
-
Catalyst recycling : Pd/C catalysts are reused up to five times after washing with deuterated solvents.
-
Purity thresholds : Raw MK-4 must exceed 98% purity to avoid deuterium loss to impurities.
Chromatographic Purification
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and methanol-water gradient. MK-4-d7 Epoxide elutes at 14.3 minutes under these conditions, distinct from precursors and byproducts. Preparative HPLC achieves >99% purity, critical for biomedical applications.
Analytical Characterization Techniques
Mass Spectrometric Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode confirms deuterium incorporation and epoxide formation. Key transitions include:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| MK-4-d7 | 452.3 | 194.2 | 31 |
| MK-4-d7 Epoxide | 468.4 | 168.4 | 31 |
Data from validate isotopic integrity and structural fidelity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR spectra reveal deuterium incorporation through signal attenuation at δ 2.1 ppm (methyl group) and δ 6.8–7.5 ppm (aromatic hydrogens). -NMR corroborates epoxide formation via carbon chemical shifts at δ 60–65 ppm (epoxide carbons).
High-Resolution Mass Spectrometry (HRMS)
HRMS data for MK-4-d7 Epoxide (C₃₁H₄₀O₃) show an exact mass of 467.2906 Da (calculated) versus 467.2912 Da (observed), confirming molecular formula accuracy.
Applications in Vitamin K Research
Metabolic Tracing in Biological Systems
MK-4-d7 Epoxide’s deuterium label enables tracking of vitamin K recycling in vivo. Studies in rats show hepatic uptake within 3 hours post-administration, with epoxide-reductase activity quantified via LC-MS/MS.
Chemical Reactions Analysis
Types of Reactions
Menaquinone 4-d7 2,3-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of menaquinone-4.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Further oxidized forms of menaquinone.
Reduction: Menaquinone-4 hydroquinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menaquinone 4-d7 2,3-Epoxide is used in a wide range of scientific research applications:
Chemistry: Studying the chemical properties and reactivity of vitamin K2 derivatives.
Biology: Investigating the role of vitamin K2 in biological systems, including its metabolism and function.
Medicine: Researching the potential therapeutic effects of vitamin K2 derivatives in conditions such as osteoporosis and cardiovascular diseases.
Industry: Used in the development of analytical methods for the detection and quantification of vitamin K2 and its metabolites.
Mechanism of Action
The mechanism of action of Menaquinone 4-d7 2,3-Epoxide involves its role as a cofactor in the gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and other physiological functions. The epoxide form is reduced back to the active hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1), which is a key step in the vitamin K cycle.
Comparison with Similar Compounds
Research Implications and Gaps
- Metabolic Pathways: While Menaquinone-4 2,3-Epoxide is established as a vitamin K2 metabolite, the deuterated form’s tissue-specific distribution remains understudied .
- Comparative Pharmacokinetics: No direct comparisons of oral bioavailability between deuterated and non-deuterated epoxides have been published, representing a critical research gap.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and handling Menaquinone 4-d7 2,3-Epoxide in laboratory settings?
- Methodological Answer : Synthesis involves deuterium labeling at specific positions (e.g., side-chain isoprenoid units) to track metabolic pathways. Continuous epoxidation systems, such as those using controlled temperature and residence time, ensure low-level epoxide incorporation while minimizing hazards . For handling, use closed systems, local exhaust ventilation, and personal protective equipment (PPE) like nitrile gloves and safety goggles. Store in inert, airtight containers at -20°C to prevent degradation .
Q. How is liquid chromatography-mass spectrometry (LC/MS) optimized for identifying and quantifying this compound in microbial samples?
- Methodological Answer : LC/MS protocols for menaquinones require reverse-phase columns (C18 or C30) and atmospheric pressure chemical ionization (APCI) to enhance ionization efficiency. Deuterated internal standards (e.g., Menaquinone 4-d7) improve quantification accuracy by correcting for matrix effects. Gradient elution with methanol/isopropanol mixtures resolves epoxide derivatives from non-epoxidized forms .
Q. What safety precautions are critical when working with this compound in redox studies?
- Methodological Answer : Avoid inhalation and direct skin contact due to potential redox activity. Use fume hoods for weighing and solubilizing in organic solvents (e.g., DMSO). Emergency protocols include rinsing exposed eyes with water for 15 minutes and consulting a physician if ingested. Fire hazards are minimal, but CO₂ or dry chemical extinguishers are recommended .
Advanced Research Questions
Q. How does the deuterium labeling (d7) in this compound enhance tracing its metabolic fate in mammalian systems?
- Methodological Answer : The deuterium label provides a stable isotopic tracer for mass spectrometry, enabling differentiation between endogenous and exogenous menaquinone pools. In pharmacokinetic studies, deuterated epoxides are administered intravenously, and LC/MS monitors their reduction to hydroquinones in liver microsomes. This approach quantifies recycling efficiency and tissue-specific retention .
Q. What experimental strategies resolve contradictions in enzymatic reduction kinetics of this compound by VKORC1L1 versus VKORC1?
- Methodological Answer : Comparative assays using purified VKORC1 (liver-specific) and VKORC1L1 (extrahepatic) are conducted under controlled redox conditions (e.g., dithiothreitol as electron donor). Kinetic parameters (Km, Vmax) are measured via HPLC to quantify epoxide-to-quinone conversion. Warfarin inhibition curves differentiate enzyme sensitivity, as VKORC1L1 is less susceptible to anticoagulants .
Q. How do in vivo rodent models elucidate the role of this compound in anticoagulant resistance?
- Methodological Answer : Rats with warfarin-resistant VKORC1 mutations are dosed with deuterated epoxide. LC/MS tracks epoxide-to-quinone ratios in plasma and liver, revealing compensatory pathways. Microsomal assays confirm whether VKORC1L1 activity rescues vitamin K recycling in resistant strains .
Q. What bioinformatics tools validate the evolutionary conservation of epoxide reductase activity between bacterial and mammalian systems?
- Methodological Answer : Phylogenetic alignment of VKOR homologs (e.g., Mycobacterium tuberculosis VKOR vs. human VKORC1) identifies conserved cysteine residues critical for disulfide bond formation. Site-directed mutagenesis coupled with functional assays (e.g., complementation in E. coli DsbB-deficient strains) tests redox activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported LC/MS retention times for this compound across studies?
- Methodological Answer : Standardize chromatographic conditions (column type, mobile phase pH, temperature) using reference materials from certified suppliers. Inter-laboratory cross-validation with spiked samples (e.g., deuterated vs. non-deuterated epoxides) identifies instrument-specific variability. Calibration curves must include internal standards to normalize retention time shifts .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
